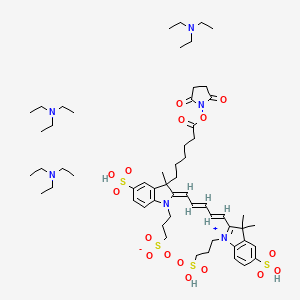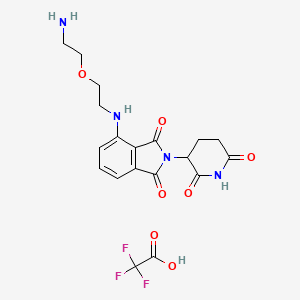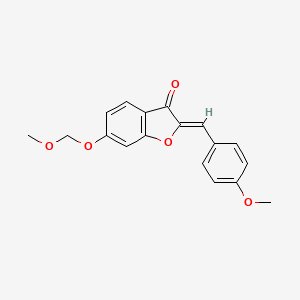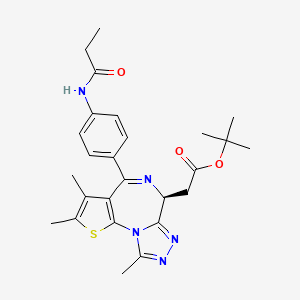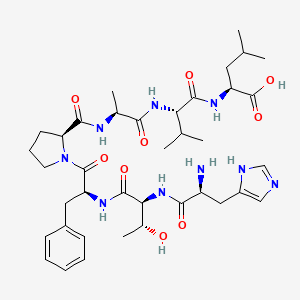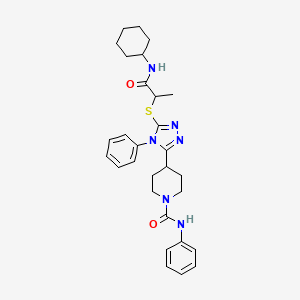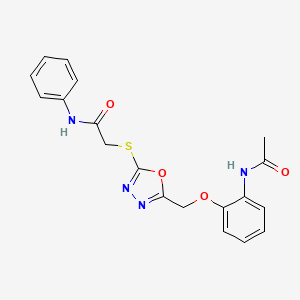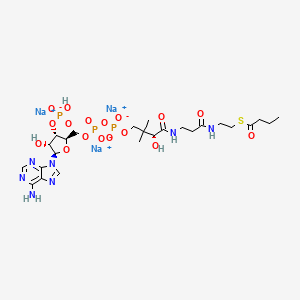
(2S,6S)-2,6-bis(15N)(azanyl)heptanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,6S)-2,6-bis(15N)(azanyl)heptanedioic acid, also known as (2S,6S)-2,6-diaminoheptanedioic acid-15N2, is a compound labeled with nitrogen-15 isotopes. This compound is a derivative of (2S,6S)-2,6-diaminoheptanedioic acid, which is an important intermediate in the biosynthesis of lysine, an essential amino acid. The nitrogen-15 labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,6S)-2,6-bis(15N)(azanyl)heptanedioic acid involves the incorporation of nitrogen-15 isotopes into the (2S,6S)-2,6-diaminoheptanedioic acid structure. This can be achieved through the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents during the synthesis process. The reaction conditions typically involve controlled temperature and pH to ensure the selective incorporation of the nitrogen-15 isotopes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity nitrogen-15 labeled reagents and advanced purification techniques to obtain the desired product with high isotopic purity. The production process is optimized to ensure cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: (2S,6S)-2,6-bis(15N)(azanyl)heptanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in substitution reactions with various electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
(2S,6S)-2,6-bis(15N)(azanyl)heptanedioic acid has a wide range of scientific research applications:
Chemistry: Used as a tracer in isotope labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace nitrogen incorporation in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of (2S,6S)-2,6-bis(15N)(azanyl)heptanedioic acid involves its incorporation into various biochemical pathways. The nitrogen-15 isotopes serve as tracers, allowing researchers to track the movement and transformation of nitrogen atoms within biological systems. This helps in understanding metabolic processes and the role of nitrogen in different biochemical reactions .
Comparaison Avec Des Composés Similaires
- (2S,6S)-2,6-diaminoheptanedioic acid
- (2S,6S)-2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid
- N-acetyl-(2S,6S)-2,6-diaminoheptanedioate
Uniqueness: The uniqueness of (2S,6S)-2,6-bis(15N)(azanyl)heptanedioic acid lies in its nitrogen-15 labeling, which provides distinct advantages in isotope labeling studies. This isotopic labeling allows for precise tracking of nitrogen atoms in various chemical and biological processes, making it a valuable tool in research .
Propriétés
Formule moléculaire |
C7H14N2O4 |
|---|---|
Poids moléculaire |
192.18 g/mol |
Nom IUPAC |
(2S,6S)-2,6-bis(15N)(azanyl)heptanedioic acid |
InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1/i8+1,9+1 |
Clé InChI |
GMKMEZVLHJARHF-KAQYSFHVSA-N |
SMILES isomérique |
C(C[C@@H](C(=O)O)[15NH2])C[C@@H](C(=O)O)[15NH2] |
SMILES canonique |
C(CC(C(=O)O)N)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


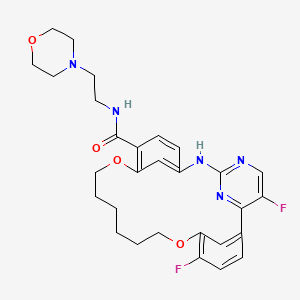
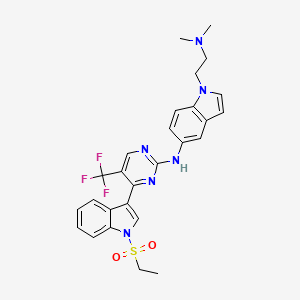
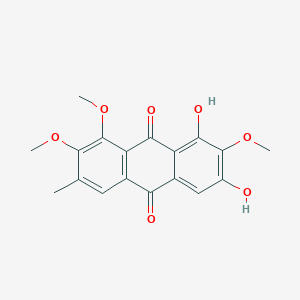
![(1S,11S,12S,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one](/img/structure/B15137569.png)

